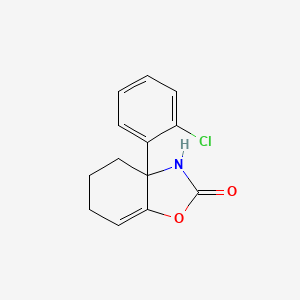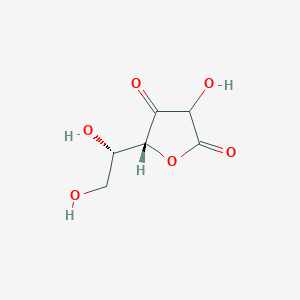
(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone is a complex organic compound with a unique structure that includes a tert-butyl group, a chlorophenyl group, and a hydroxy-oxocyclohexylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is formed through a series of cyclization reactions.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced via a substitution reaction using a chlorinated benzene derivative.
Addition of the tert-butyl group: The tert-butyl group is added through a tert-butylation reaction, often using tert-butyl chloride and a suitable base.
Formation of the carbamate moiety: The carbamate group is introduced through a reaction with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of tert-butyl 1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Tert-butyl 1-(2-chlorophenyl)-2-oxocyclohexylcarbamate: Similar structure but lacks the hydroxy group.
Tert-butyl 1-(2-chlorophenyl)-3-hydroxy-2-oxocyclopentylcarbamate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
Uniqueness
(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone is unique due to the presence of both the hydroxy and oxo groups on the cyclohexyl ring, which can lead to distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-17(10-6-9-13(20)14(17)21)11-7-4-5-8-12(11)18/h4-5,7-8,13,20H,6,9-10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSXZAGXNBKQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC(C1=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-dimethylethyl ((1S)-2-hydroxy-1-{[2-(trifluoromethyl)phenyl]methyl}ethyl)carbamate](/img/structure/B8060342.png)
![tert-butyl N-[(2S)-1-hydroxy-3-(3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B8060348.png)
![tert-butyl N-[(2S)-1-[4-(dimethylamino)phenyl]-3-hydroxypropan-2-yl]carbamate](/img/structure/B8060353.png)
![tert-butyl N-[(2S)-1-hydroxy-3-(4-phenoxyphenyl)propan-2-yl]carbamate](/img/structure/B8060369.png)
![tert-butyl N-[(2S)-1-hydroxy-3-[3-(trifluoromethoxy)phenyl]propan-2-yl]carbamate](/img/structure/B8060381.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(3-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B8060384.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(3,4,5-trimethoxyphenyl)propan-2-yl]carbamate](/img/structure/B8060399.png)
![Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate](/img/structure/B8060412.png)

![Methyl 4,6-dioxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate](/img/structure/B8060425.png)

![sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-(hydroxymethylphosphonoyl)butanoyl]amino]propanoyl]amino]propanoate](/img/structure/B8060442.png)
